Spirocyclic Oxetane vs. Piperazine: pKa Elevation and logD7.4 Reduction Across Molecular-Matched Pairs
Across multiple molecular-matched pair analyses, replacing a morpholine or piperazine ring with a spirocyclic oxetane-azetidine (2-oxa-6-azaspiro[3.3]heptane) analogue consistently increased pKa by +0.6 to +1.5 units and decreased logD7.4 by −0.6 to −1.2 units [1]. For the 2,6-diazaspiro[3.3]heptane core (the all-nitrogen spiro analog), the pKa increase relative to piperazine reached ΔpKa = +1.9 with a logD7.4 reduction of up to −1.0 [1]. While the target scaffold is 2-oxa-5,8-diazaspiro[3.5]nonane (one additional ring carbon), the physicochemical trend conferred by the spiro-oxetane junction is class-conserved [2].
| Evidence Dimension | pKa and logD7.4 change upon spirocyclic replacement |
|---|---|
| Target Compound Data | Spiro-oxetane core: predicted ΔpKa ≈ +0.5 to +1.9 vs. piperazine; ΔlogD7.4 ≈ −0.5 to −1.0 (class inference) [1][2] |
| Comparator Or Baseline | Piperazine (pKa ~9.8); Morpholine (pKa ~8.4); measured matched-pair ΔpKa = +0.6 (morpholine→2-oxa-6-azaspiro[3.3]heptane), ΔpKa = +1.5 (analogue 6a→6b), ΔlogD7.4 = −0.7 to −1.2 [1] |
| Quantified Difference | ΔpKa = +0.6 to +1.9; ΔlogD7.4 = −0.6 to −1.2 |
| Conditions | Shake-flask logD7.4 measurement; measured pKa; matched molecular pair analysis across AstraZeneca compound collection [1] |
Why This Matters
Higher basicity and lower lipophilicity can improve aqueous solubility and reduce off-target binding (e.g., hERG), directly influencing lead optimization decisions for procurement of the correct building block.
- [1] Degorce SL, et al. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Med Chem Lett. 2019;10(8):1198-1204. doi:10.1021/acsmedchemlett.9b00248 View Source
- [2] Carreira EM, Fessard TC. Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chem Rev. 2014;114(16):8257-8322. doi:10.1021/cr500127b View Source
